molecular formula C17H13N5O B2827217 N-(4-(1H-pyrazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1206990-04-6

N-(4-(1H-pyrazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2827217
CAS No.: 1206990-04-6
M. Wt: 303.325
InChI Key: MQPJIGLTHVCKOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1H-pyrazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide is a synthetic hybrid compound designed for pharmaceutical and biological research. It incorporates two privileged pharmacophores: a benzimidazole ring and a pyrazole moiety, both known to contribute significantly to a wide spectrum of biological activities . The benzimidazole scaffold is a well-documented structural component in therapeutic agents, demonstrated to possess potent antibacterial and antifungal properties . Specifically, derivatives similar to this core structure have shown promising activity against challenging pathogens like Staphylococcus aureus (including MRSA strains) and Mycobacterium smegmatis . The proposed mechanisms of action for such compounds include the inhibition of bacterial cell division by targeting FtsZ proteins and disruption of bacterial metabolism through pyruvate kinase inhibition . Concurrently, the pyrazole heterocycle is recognized as a key scaffold in medicinal chemistry. Notably, the 4-(1H-pyrazol-3-yl)phenyl group has been identified as a critical structural feature in potent inhibitors of kinases, such as BRAF, which is a prominent target in cancer research, particularly for melanoma . The strategic fusion of these two motifs into a single molecule via a carboxamide linker is intended to create a multi-targeted research tool with potential synergistic effects. This compound is offered for the investigation of novel antimicrobial agents and targeted kinase therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[4-(1H-pyrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O/c23-17(12-3-6-15-16(9-12)19-10-18-15)21-13-4-1-11(2-5-13)14-7-8-20-22-14/h1-10H,(H,18,19)(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPJIGLTHVCKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazine and a 1,3-dicarbonyl compound.

    Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Benzodiazole Ring: The benzodiazole ring is formed through cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the pyrazole-phenyl moiety with the benzodiazole-carboxamide moiety using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-pyrazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

N-(4-(1H-pyrazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(1H-pyrazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by binding to receptor sites. The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The compound’s flexibility allows for diverse substitutions, which significantly alter physicochemical and pharmacological profiles. Key analogues include:

Compound Name Substituents/Modifications Molecular Weight Key Features Reference
N-(4-(1H-Pyrazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide Pyrazol-3-yl phenyl, unsubstituted benzoimidazole ~319.34 g/mol Base structure; potential kinase inhibition (inferred from TNIK inhibitors)
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide Methoxy groups on phenyl rings; propyl chain on N1 ~473.54 g/mol Enhanced solubility due to methoxy groups; moderate logP
Compound 3m () Fluorophenyl groups on benzoimidazole and aryl thiazole ~498.17 g/mol Improved binding affinity via hydrophobic interactions; higher bioavailability
PROTAC derivative () Complex linker for protein degradation; hydroxyl-pyrrolidine ~1200+ g/mol Macromolecular targeting (PROTAC application); high molecular weight

Key Observations :

  • Methoxy Substitutions (e.g., ): Increase hydrophilicity but may reduce membrane permeability.
  • Fluorine Incorporation (e.g., ): Enhances metabolic stability and binding through electronegative effects.
  • Pyrazole vs. Thiazole/Triazole (e.g., ): Pyrazole-containing compounds (like the target molecule) are more likely to target kinases, while thiazole/triazole hybrids show broader antimicrobial activity .
Antimicrobial Activity
  • Benzoimidazole-thiazole hybrids (e.g., 9a–9e in ) exhibit growth inhibition against E. coli and S. aureus (MIC: 2–8 µg/mL) due to DNA intercalation or enzyme inhibition .
  • Imidazole derivatives with 5-oxo groups () show moderate-to-strong activity against fungal pathogens, suggesting the target compound’s pyrazole moiety could be optimized similarly .
Anticancer Potential
  • TNIK inhibitors () with N-(5-phenyl-1H-pyrazol-3-yl) groups demonstrate sub-micromolar IC₅₀ values in cancer cell lines, implying the target compound’s pyrazole-phenyl linkage may confer kinase inhibitory properties .
  • PROTAC derivatives () leverage benzoimidazole scaffolds for targeted protein degradation, highlighting the scaffold’s versatility in oncology .

Structure-Activity Relationship (SAR) Insights

  • Pyrazole Position : 3-substitution (vs. 4- or 5-) optimizes steric compatibility with kinase ATP-binding pockets .
  • Carboxamide Linker : Critical for hydrogen bonding with target enzymes; replacing it with esters (e.g., ) reduces potency .
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -F in 3m) enhance binding but may increase toxicity.
    • Bulky groups (e.g., propyl in ) reduce solubility but improve target selectivity.

Biological Activity

N-(4-(1H-pyrazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound is characterized by a benzimidazole core substituted with a pyrazole moiety. The synthesis of similar compounds often involves multi-step organic reactions, including coupling reactions and functional group modifications. For instance, various derivatives have been synthesized to explore their biological properties, emphasizing the importance of structural modifications for enhancing activity.

1. Inhibition of BRAF

One notable mechanism of action involves the inhibition of mutant BRAF, a key player in the MAPK signaling pathway often implicated in melanoma and other cancers. Research has shown that compounds similar to this compound exhibit significant inhibitory effects on BRAF activity. Studies indicate that these compounds can inhibit oncogenic BRAF-driven ERK activation in melanoma cell lines, leading to reduced cell proliferation and increased apoptosis .

2. Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects across various cancer cell lines. For example, it has been shown to disrupt mTORC1 signaling pathways, which are crucial for cell growth and metabolism. This disruption leads to increased autophagy and altered cellular responses under nutrient-deprived conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrazole and benzimidazole rings can significantly influence potency and selectivity against cancer cells.

Modification Effect on Activity
Methylation of pyrazoleDecreases BRAF inhibition potency
Substitution on benzimidazoleEnhances binding affinity to target proteins
Alteration in linker lengthAffects lipophilicity and cellular uptake

These findings highlight the importance of specific chemical groups in enhancing the efficacy of this compound as a therapeutic agent.

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

  • Study 1 : A series of analogs were tested for their ability to inhibit BRAF activity in vitro, with some compounds showing nanomolar IC50 values against mutant BRAF .
  • Study 2 : In vivo studies demonstrated that selected derivatives significantly reduced tumor growth in mouse models bearing BRAF-mutant melanoma xenografts .

These studies underline the potential of this compound as a promising candidate for further development in cancer therapy.

Q & A

Basic: What are the recommended synthetic routes for N-(4-(1H-pyrazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide?

The synthesis typically involves multi-step organic reactions. A common approach is:

Condensation : React 4-(1H-pyrazol-3-yl)aniline with a benzo[d]imidazole-5-carbonyl chloride derivative under basic conditions (e.g., pyridine or DMAP) to form the carboxamide linkage.

Functionalization : Introduce substituents on the pyrazole or benzimidazole rings via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling for aryl groups).

Purification : Use column chromatography (silica gel, eluent: DCM/MeOH gradient) followed by recrystallization (ethanol/water) to isolate the pure compound .

Key Considerations : Optimize reaction temperatures (60–100°C) and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) to improve yields. Monitor intermediates via TLC and HPLC for purity ≥95% .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity and substituent positions. Key signals:
    • Benzimidazole protons at δ 7.5–8.5 ppm (aromatic region).
    • Pyrazole protons as singlets near δ 6.5–7.2 ppm .
  • IR Spectroscopy : Identify carboxamide C=O stretch (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (SHELXL for refinement) to resolve bond lengths/angles and intermolecular interactions .

Basic: How can researchers screen this compound for biological activity?

  • In Vitro Assays :
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
    • Anti-inflammatory : COX-2 inhibition assay using ELISA.
    • Apoptosis : Flow cytometry with Annexin V/PI staining .
  • Dose-Response Studies : Test concentrations from 1 nM to 100 µM. Include positive controls (e.g., doxorubicin for cytotoxicity) .

Data Validation : Use triplicate measurements and statistical analysis (e.g., ANOVA, p < 0.05) to ensure reproducibility .

Advanced: How does structural modification of the pyrazole or benzimidazole rings affect bioactivity?

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., -NO₂ on benzimidazole): Enhance anticancer activity by increasing electrophilicity and target binding.
    • Hydrophobic Groups (e.g., -CF₃ on pyrazole): Improve membrane permeability and pharmacokinetics .
  • Case Study : Replacing the pyrazole’s H with a 4-fluorophenyl group increased COX-2 inhibition by 40% in analogous compounds .

Methodology : Perform SAR studies using derivatives synthesized via combinatorial chemistry. Compare activities using dose-response curves and molecular docking .

Advanced: What computational strategies predict binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., TNIK kinase for cancer). Key steps:
    • Prepare the protein (PDB ID: 3H6) by removing water and adding polar hydrogens.
    • Define the binding site using grid boxes centered on co-crystallized ligands.
    • Validate docking parameters with RMSD < 2.0 Å for re-docked ligands .
  • MD Simulations : Run 100 ns simulations (AMBER/CHARMM) to assess binding stability and free energy (MM-PBSA) .

Advanced: How should researchers resolve contradictions in reported biological data?

  • Meta-Analysis : Compare datasets from multiple studies (e.g., IC₅₀ values in cancer assays). Account for variables:
    • Cell line heterogeneity (e.g., MCF-7 vs. MDA-MB-231).
    • Assay conditions (serum concentration, incubation time) .
  • Orthogonal Validation : Confirm activity with alternative assays (e.g., Western blot for apoptosis markers if MTT data is inconsistent) .

Example : A study reported 10 µM IC₅₀ for TNIK inhibition, while another found 25 µM. Differences may arise from ATP concentration variations in kinase assays .

Advanced: What strategies optimize solubility and stability for in vivo studies?

  • Formulation : Use PEG-400/water (60:40) or DMSO/saline (10%) as vehicles.
  • Stability Testing : Conduct forced degradation studies (pH 1–13, 40–80°C) with HPLC monitoring.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .

Advanced: How can crystallography resolve polymorphism issues?

  • Screening : Recrystallize from 10 solvents (e.g., ethanol, acetonitrile) to identify polymorphs.
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to explain stability differences between forms .

Tools : Use Mercury (CCDC) for crystal packing visualization and SHELXL for refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.